molecular formula C16H25ClN2O B2978499 Ropinirole D3 Hydrochloride CAS No. 1329611-00-8

Ropinirole D3 Hydrochloride

Cat. No. B2978499
Key on ui cas rn: 1329611-00-8
M. Wt: 299.86
InChI Key: XDXHAEQXIBQUEZ-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07378439B2

Procedure details

The processes for the preparation of Ropinirole HCl and its derivatives have previously been described. U.S. Pat. No. 4,452,808 describes the preparation of 4-aminoalkyl-2(3H)-indolones starting from either 4-aminoalkyl-7-hydroxy-2(3H)-indolones or 2-methyl-3-nitro-benzene acetic acid by two different processes. The 7-hydroxy intermediate (i) is first converted to its tetrazolo derivative (ii) which is then hydrogenated to get Ropinirole as shown in Scheme 1. Preparation of 7-hydroxy intermediate (i) is described in U.S. Pat. No. 4,314,944 by following a series of steps starting from p-methoxy phenethylamine. Second process described in U.S. Pat. No. 4,452,808 allows preparation of Ropinirole by following a series of steps starting from 2-methyl-3-nitro benzeneacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-aminoalkyl-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-aminoalkyl-7-hydroxy-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:5][CH2:6][CH3:7].Cl.CC1C([N+]([O-])=O)=CC=CC=1CC(O)=O>>[CH3:7][CH2:6][CH2:5][N:4]([CH2:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[NH:19][C:17](=[O:18])[CH2:16][C:15]=12)[CH2:3][CH2:2][CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2.Cl
Step Two
Name
4-aminoalkyl-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-aminoalkyl-7-hydroxy-2(3H)-indolones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
Step Three
Name
7-hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCN(CCC)CCC=1C=CC=C2C1CC(=O)N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.